(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S2/c17-11(6-5-9-3-1-7-19-9)14-13-16-15-12(18-13)10-4-2-8-20-10/h1-8H,(H,14,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKUUKZYAKKIU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Thiophene Derivatives: The oxadiazole intermediate is then coupled with thiophene derivatives using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: Both the thiophene and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrazine or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene and oxadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, compounds featuring the oxadiazole ring have shown efficacy against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) . The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and cell division.
Antibacterial Activity
Compounds containing thiophene and oxadiazole moieties have also been investigated for their antibacterial properties. Studies indicate that these compounds can inhibit bacterial growth by disrupting cellular processes . For example, certain derivatives have been shown to possess potent activity against strains like Xanthomonas oryzae, which is responsible for bacterial blight in rice .
Anti-inflammatory Effects
There is emerging evidence that thiophene-based compounds can exhibit anti-inflammatory effects. This activity is often linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . Further research is needed to elucidate the exact pathways involved.
Case Studies
- Anticancer Activity : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested their anticancer activity against HepG-2 and A549 cell lines. The results indicated that certain compounds had significant inhibitory effects comparable to standard chemotherapeutic agents like cisplatin .
- Antibacterial Screening : In another investigation, derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole were evaluated for their antibacterial potential. The most promising candidates showed low minimum inhibitory concentrations against several pathogenic bacteria .
Mechanism of Action
The mechanism of action of (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context.
Comparison with Similar Compounds
Structural Analogues
Oxadiazole Derivatives
- Compound 25 (): N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Compound BF38391 (): Contains a 1,5-dimethylpyrazole substituent instead of thiophene.
- Compound BG02008 (): Features a pyridine-imidazole substituent.
Thiadiazole Derivatives
- (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine ():
- 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine ():
Enamide Derivatives
- (2E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-(prop-2-en-1-yl)prop-2-enamide (): Key Difference: Nitro and cyano substituents introduce strong electron-withdrawing effects. Impact: Enhanced charge-transfer properties, making it suitable for optoelectronic applications .
Insights :
- The target compound’s synthesis likely follows routes similar to Compound 25 (), where amide coupling is central.
- Higher yields (e.g., 60% for Compound 25) suggest optimized protocols for oxadiazole-amide formation .
Physicochemical Properties
Insights :
Biological Activity
The compound (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a derivative of oxadiazole known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives often involves the reaction of thiophene derivatives with hydrazides and carbon-centered electrophiles. The specific compound is synthesized through a multi-step reaction involving thiophene-based precursors and oxadiazole formation techniques. The structural integrity and purity of synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) and HCT116 (colon cancer) cell lines were used to evaluate the antiproliferative activity of synthesized oxadiazole derivatives. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:
- The compound was shown to increase p53 expression levels and promote caspase-3 cleavage in MCF7 cells, leading to apoptotic cell death .
Antiviral Activity
In addition to anticancer properties, some studies have highlighted the antiviral potential of thiophene and oxadiazole derivatives against viral pathogens:
- A related compound demonstrated significant inhibitory activity against the dengue virus polymerase, showcasing submicromolar efficacy against multiple serotypes .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies evaluating the biological activity of oxadiazole derivatives:
- Antiproliferative Studies : A series of new oxadiazole derivatives were tested against a panel of cancer cell lines. Compounds bearing thiophene rings showed enhanced activity compared to their non-thiophene counterparts .
- Molecular Docking Studies : Computational studies indicated strong interactions between oxadiazole derivatives and various protein targets involved in cancer progression (e.g., EGFR, FAK). This suggests that structural modifications could lead to improved pharmacological profiles .
- In Vivo Studies : While most studies focus on in vitro evaluations, some preliminary in vivo studies suggest that these compounds may also exhibit significant therapeutic effects in animal models, warranting further investigation .
Q & A
Q. Data-Driven Approach :
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Reaction Time | 12–24 hr optimal | |
| Temperature | 80–100°C | |
| Catalyst Load | 5–10 mol% Pd |
How can researchers validate structural integrity when NMR and mass spectrometry (MS) data conflict?
Q. Methodological Resolution
- NMR Reanalysis : Confirm solvent (e.g., DMSO-d6) and calibration. For example, thiophene protons appear at δ 7.2–7.8 ppm, while oxadiazole protons resonate near δ 8.5–9.0 ppm .
- High-Resolution MS (HRMS) : Compare experimental m/z with theoretical values (e.g., ±0.001 Da tolerance). Discrepancies may indicate residual solvent adducts .
- X-ray Crystallography : Resolve ambiguous stereochemistry, as applied to similar thiophene-oxadiazole hybrids .
Case Study : A 1H NMR signal at δ 10.04 (s, 1H) initially misassigned to SH was corrected via HSQC correlation to a thiadiazole-CH group .
What advanced spectroscopic techniques characterize the electronic properties of the thiophene and oxadiazole moieties?
Q. Advanced Techniques
- UV-Vis and Fluorescence Spectroscopy : Assess π→π* transitions (λmax ~300–350 nm for thiophene derivatives) and charge-transfer interactions between oxadiazole and thiophene .
- Cyclic Voltammetry : Measure oxidation potentials (e.g., thiophene E1/2 ≈ +1.2 V vs. Ag/AgCl) to evaluate electron-donating/withdrawing effects .
- DFT Calculations : B3LYP/6-31G* models predict frontier molecular orbitals, aiding in understanding charge distribution (e.g., HOMO localized on thiophene, LUMO on oxadiazole) .
Q. Contradiction Analysis
- Re-evaluate Binding Assays : Confirm target protein purity (SDS-PAGE ≥95%) and ligand solubility (DMSO ≤1% v/v) to avoid false negatives .
- Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100 ns trajectories. For example, a thiophene-oxadiazole derivative showed transient hydrogen bonds with kinase active sites despite weak in vitro IC50 .
- Metabolite Interference : Test for metabolic degradation (e.g., CYP450 enzymes) using liver microsomes .
Case Study : A compound with predicted IC50 = 50 nM (docking) but experimental IC50 = 2 µM was found to undergo rapid glucuronidation .
What derivatization strategies explore structure-activity relationships (SAR) without altering the core pharmacophore?
Q. Methodological Strategies
- Side-Chain Modifications : Introduce alkyl/aryl groups at the prop-2-enamide nitrogen (e.g., benzyl or methyl substituents) to assess steric effects .
- Heterocycle Replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole and compare bioactivity (e.g., anti-inflammatory ΔIC50 = ±15%) .
- Click Chemistry : Azide-alkyne cycloaddition to append fluorescent tags for cellular uptake studies .
Example : A derivative with 4-methoxyphenyl at the oxadiazole position showed 3-fold higher cytotoxicity (HeLa cells) vs. the parent compound .
How to address low reproducibility in biological assays across independent studies?
Q. Advanced Troubleshooting
- Standardize Protocols : Use identical cell lines (ATCC-verified), passage numbers (<20), and serum-free media during treatment .
- Batch Variability : Characterize compound stability via HPLC at t = 0, 24, 48 hr (e.g., 95% purity threshold) .
- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
